methyl 2-[(12-ethyl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaen-9-yl)sulfanyl]acetate
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Overview
Description
Methyl [(5-ethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8-yl)thio]acetate is a complex heterocyclic compound that contains multiple fused rings, including a thieno, pyrrolo, and triazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(5-ethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8-yl)thio]acetate typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a thieno compound with a pyrrolo derivative in the presence of a suitable catalyst can lead to the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl [(5-ethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8-yl)thio]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Methyl [(5-ethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8-yl)thio]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl [(5-ethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8-yl)thio]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-ethylthieno[2’,3’4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one: This compound shares a similar core structure but lacks the methylthioacetate group.
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds have a similar fused ring system and are known for their kinase inhibitory activity.
Uniqueness
Methyl [(5-ethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8-yl)thio]acetate is unique due to the presence of the methylthioacetate group, which can impart distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
methyl 2-[(12-ethyl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaen-9-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c1-3-11-14-15-13(20-7-12(17)18-2)9-6-10-8(16(9)11)4-5-19-10/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPRDOQEPANGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(C2=CC3=C(N21)C=CS3)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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